1-(3-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}propyl)piperidine-4-carboxamide
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Overview
Description
1-(3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}PROPYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a piperidinecarboxamide core linked to a methoxyphenyl-substituted pyrrolidine. This compound is of interest due to its potential bioactive properties and its relevance in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methoxybenzaldehyde, dimethoxyacetophenone, and sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized catalytic protocols to enhance yield and reduce environmental impact. The use of ionic organic solids as catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride, has been explored to facilitate the Michael addition of N-heterocycles to chalcones .
Chemical Reactions Analysis
Types of Reactions
1-(3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}PROPYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Reagents such as boron reagents for Suzuki–Miyaura coupling and pinacol boronic esters for protodeboronation are commonly used in the synthesis and modification of this compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}PROPYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}PROPYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- N~2~-1,3-BENZOXAZOL-2-YL-3-CYCLOHEXYL-N-{2-[(4-METHOXYPHENYL)AMINO]ETHYL}-L-ALANINAMIDE
Uniqueness
1-(3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}PROPYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a pyrrolidine and piperidinecarboxamide moiety
Properties
Molecular Formula |
C20H28N4O4 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[3-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]propyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H28N4O4/c1-28-16-5-3-15(4-6-16)24-18(25)13-17(20(24)27)22-9-2-10-23-11-7-14(8-12-23)19(21)26/h3-6,14,17,22H,2,7-13H2,1H3,(H2,21,26) |
InChI Key |
COZFBOBHYFDDGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCN3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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